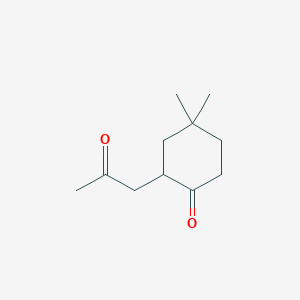

4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one

Description

The exact mass of the compound 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one is 182.130679813 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-2-(2-oxopropyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-8(12)6-9-7-11(2,3)5-4-10(9)13/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSGSUJTRGDNQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CC(CCC1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729399 | |

| Record name | 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163128-46-9 | |

| Record name | 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,4-dimethyl-2-cyclohexen-1-one from isobutyraldehyde

A Technical Guide for Advanced Organic Synthesis

Part 1: Strategic Analysis & Core Directive

The Target: 4,4-dimethyl-2-cyclohexen-1-one (CAS: 1073-13-8) is a pivotal "A-ring" building block in the total synthesis of terpenes, steroids, and polycyclic natural products. Its gem-dimethyl group at the C4 position introduces specific steric constraints often required in target-oriented synthesis.

The Challenge: Direct base-catalyzed Robinson annulation between isobutyraldehyde and methyl vinyl ketone (MVK) is fraught with complications. Isobutyraldehyde possesses only one

The Solution: This guide details the Stork Enamine Alkylation route. By converting isobutyraldehyde to its pyrrolidine enamine, we generate a soft, neutral nucleophile that undergoes a clean Michael addition to MVK. This is followed by acid-catalyzed hydrolysis and cyclization. This protocol elevates yields to 75-85% , offering a robust, self-validating system for scale-up.

Part 2: Mechanistic Architecture

The synthesis operates through a three-phase mechanistic cascade. Understanding these phases is critical for troubleshooting and optimization.

-

Enamine Activation: Pyrrolidine condenses with isobutyraldehyde to form the nucleophilic enamine, removing the kinetic barrier of enolate formation.

-

Michael Addition: The enamine attacks the soft electrophile (MVK) in a 1,4-conjugate addition. This step is regioselective and avoids MVK polymerization.

-

Robinson Annulation (Hydrolysis/Cyclization): Acidic hydrolysis releases the pendant 1,5-dicarbonyl intermediate, which undergoes intramolecular Aldol condensation and dehydration to lock the six-membered ring.

Figure 1: Mechanistic cascade from isobutyraldehyde to the target enone via Stork Enamine synthesis.

Part 3: Experimental Protocol (Self-Validating System)

Safety Warning: Methyl Vinyl Ketone (MVK) is a severe lachrymator and highly toxic. All operations must be performed in a high-efficiency fume hood. Isobutyraldehyde is flammable.[1][2][3]

3.1 Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| Isobutyraldehyde | 72.11 | 1.0 | 61.5 g (0.85 mol) | Substrate |

| Pyrrolidine | 71.12 | 1.0 | 60.6 g (0.85 mol) | Enamine Catalyst |

| Methyl Vinyl Ketone | 70.09 | 1.2 | ~71.5 g (1.02 mol) | Michael Acceptor |

| Benzene/Toluene | - | Solvent | ~300 mL | Azeotropic Agent |

| HCl (8 M) | - | Excess | 250 mL | Hydrolysis/Cyclization |

3.2 Step-by-Step Methodology

Phase A: Enamine Formation (The Water Check)

-

Setup: Equip a 1-L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

-

Charging: Add isobutyraldehyde (61.5 g) and solvent (Benzene or Toluene, 300 mL) to the flask.

-

Addition: Cool the flask slightly. Add pyrrolidine (60.6 g) dropwise over 15 minutes. Note: The reaction is exothermic.[4]

-

Reflux: Heat to reflux.[5] Monitor water collection in the Dean-Stark trap.

-

Validation Point: The reaction is complete when the theoretical amount of water (~15 mL) is collected and no further separation occurs (approx. 3-4 hours).

-

-

Concentration: Remove the solvent and excess reagents via rotary evaporation or distillation under reduced pressure. Isolate the crude 1-(2-methyl-1-propenyl)pyrrolidine.

Phase B: Alkylation & Annulation

-

Alkylation: Dissolve the crude enamine in dry solvent (optional, or run neat if controlled). Cool to 0°C under

. -

MVK Addition: Add Methyl Vinyl Ketone (freshly distilled is preferred to remove polymerization inhibitors) dropwise. Maintain temperature <5°C to prevent polymerization.

-

Incubation: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Hydrolysis/Cyclization: Cool the mixture to 0°C. Add 8 M HCl (250 mL) dropwise.

-

Critical Step: Vigorous stirring is required. The mixture will turn biphasic and eventually dark.

-

-

Reflux: Reflux the acidic mixture for 14 hours. This drives the hydrolysis of the iminium salt and the subsequent aldol dehydration.

Phase C: Workup & Purification

-

Extraction: Cool to room temperature. Extract the mixture with diethyl ether (

mL). -

Neutralization: Wash combined organic layers with saturated

until neutral, then with brine. -

Drying: Dry over anhydrous

and filter. -

Distillation: Perform vacuum distillation.

-

Target Fraction: Collect the fraction boiling at 73–74°C at 14 mmHg .

-

Yield Expectation: 70–85% (Colorless liquid).

-

Figure 2: Operational workflow for the synthesis and purification of 4,4-dimethyl-2-cyclohexen-1-one.

Part 4: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield (<50%) | Polymerization of MVK | Ensure MVK is added slowly at 0°C. Use freshly distilled MVK. |

| Incomplete Cyclization | Insufficient acid reflux time | Extend HCl reflux to 16-20h. Ensure vigorous stirring for phase transfer. |

| Product Impurity | Residual Pyrrolidine | Ensure thorough acid wash during workup or increase vacuum distillation efficiency. |

| Dark/Tar Formation | Oxidation or Overheating | Maintain strict |

Part 5: References

-

Organic Syntheses Procedure (Primary Source)

-

Enamine Catalysis Mechanism

-

Title: The Enamine Alkylation and Acylation of Carbonyl Compounds

-

Source: Stork, G. et al., Journal of the American Chemical Society, 85(2), 207–222 (1963).

-

URL:[Link]

-

-

Robinson Annulation Overview

Sources

- 1. fishersci.com [fishersci.com]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Reactions of the Criegee Intermediate Methyl Vinyl Ketone Oxide with HC(O)OH: Infrared Spectra of the Hydrogen-Transfer Adduct 2‑Hydroperoxybut-3-en-2-yl Formate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. 4,4-dimethyl-2-cyclohexen-1-one, 1073-13-8 [thegoodscentscompany.com]

- 9. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]

- 10. chemistwizards.com [chemistwizards.com]

- 11. byjus.com [byjus.com]

- 12. Robinson_annulation [chemeurope.com]

- 13. researchgate.net [researchgate.net]

- 14. quora.com [quora.com]

- 15. organic-chemistry.org [organic-chemistry.org]

Physicochemical Properties of Substituted Cyclohexanones: A Technical Guide

Introduction

Substituted cyclohexanones represent a cornerstone scaffold in organic synthesis and medicinal chemistry. Unlike their cyclohexane counterparts, the introduction of a

This guide provides a technical deep-dive into the physicochemical behavior of these systems, moving beyond basic textbook definitions to practical, field-proven applications in drug discovery and complex molecule synthesis.

Part 1: Conformational Dynamics & Stereoelectronics

The "Cyclohexanone Effect" vs. Cyclohexane

In substituted cyclohexanes, conformational preference is dictated almost exclusively by A-values (steric bulk). In cyclohexanones, the carbonyl group removes one set of 1,3-diaxial interactions, significantly altering these thermodynamic preferences.

Key Phenomenon: The 2-Alkyl Ketone Effect

An alkyl group at the

-

Mechanism: In cyclohexane, an axial substituent at C1 interacts with axial protons at C3 and C5. In cyclohexanone, if the substituent is at C2, the carbonyl oxygen at C1 replaces one of the interfering protons.

-

Consequence: The energy penalty for placing a substituent axially at the

-position is lower than standard A-values would predict.

Table 1: Comparative A-Values (kcal/mol)

Note: A-values represent the free energy difference (

| Substituent | Cyclohexane A-Value | Cyclohexanone | Interpretation |

| Methyl | 1.74 | ~1.50 | Reduced steric penalty in ketone. |

| Isopropyl | 2.21 | ~1.80 | Rotational freedom allows lower strain. |

| tert-Butyl | 4.90 | > 4.0 | Still effectively locks conformation. |

| Halogen (Cl/Br) | 0.43 / 0.38 | Variable | Subject to dipole-dipole interactions. |

Stereoelectronic Effects: The Furst-Plattner Rule

When analyzing reactivity (e.g., epoxide opening or enolization), the Furst-Plattner Rule (trans-diaxial effect) dictates that nucleophiles attack in a manner that leads to a chair-like transition state, typically favoring the formation of trans-diaxial products.

Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium between conformers, highlighting the relief of strain in the ketone scaffold.

Figure 1: Conformational equilibrium landscape. Note the specific reduction of 1,3-diaxial strain due to the carbonyl group.

Part 2: Spectroscopic Characterization[1]

Accurate identification of substitution patterns relies on predictable shifts in IR and NMR signals.

Infrared Spectroscopy (IR): The Field Effect

The carbonyl stretching frequency (

-

Standard Cyclohexanone:

-

-Halo Effect: Placing a halogen (Cl, Br) at the

-

Causality: The electronegative halogen creates a field effect that aligns with the C=O dipole, increasing the double-bond character of the carbonyl by suppressing resonance contribution from the single-bond polarized form (

).

-

-

Conjugation:

-unsaturation shifts the frequency down (e.g., to

NMR Spectroscopy: Coupling Constants

The Karplus relationship allows determination of axial vs. equatorial protons based on

-

Axial-Axial (

): Large coupling (10–13 Hz). -

Axial-Equatorial (

): Moderate coupling (2–5 Hz). -

Equatorial-Equatorial (

): Small coupling (2–5 Hz).

Technical Insight: In 4-substituted cyclohexanones, if the multiplet for the proton at C4 is wide (

Hz width at half-height), it indicates an axial proton (two largecouplings), confirming the substituent is equatorial.

Part 3: Reactivity Profiles & Stereoselectivity

Nucleophilic Addition: Axial vs. Equatorial Attack

The addition of nucleophiles (e.g., hydrides, Grignards) to cyclohexanones is governed by two competing models:

-

Steric Approach Control: Favors equatorial attack (leading to axial alcohol) to avoid 1,3-diaxial hydrogens.

-

Torsional Strain (Felkin-Anh): Favors axial attack (leading to equatorial alcohol) to avoid eclipsing interactions in the transition state.

-

Small Nucleophiles (LiAlH4, NaBH4): Prefer Axial Attack .

-

Product: Equatorial Alcohol (Thermodynamic product).

-

-

Bulky Nucleophiles (L-Selectride): Prefer Equatorial Attack .[2]

-

Product: Axial Alcohol (Kinetic product).

-

Figure 2: Stereoselectivity in the reduction of conformationally locked cyclohexanones.

Part 4: Experimental Protocols

Protocol 1: Stereoselective Reduction of 4-tert-Butylcyclohexanone

This protocol demonstrates the isolation of the kinetic product (axial alcohol) using a bulky borohydride.

Reagents:

-

4-tert-butylcyclohexanone (1.0 eq)

-

L-Selectride (1.0 M in THF, 1.2 eq)

-

THF (anhydrous)

-

30%

/ NaOH (for workup)

Workflow:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. Add ketone and dissolve in anhydrous THF. Cool to -78°C. -

Addition: Add L-Selectride dropwise over 20 mins. Why? Low temperature and slow addition maximize kinetic control by preventing equilibration.

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

-

Quench: Self-Validating Step: Carefully add 30%

and 3M NaOH at 0°C. This oxidizes the organoboron intermediate. If bubbling is vigorous, addition is too fast. -

Analysis: Extract with ether, dry over

, and concentrate. Analyze crude via-

Success Criteria: Look for the carbinol proton signal.

-

Cis (Axial OH): Narrow signal (

Hz). -

Trans (Equatorial OH): Broad signal (

Hz).

-

Protocol 2: Thermodynamic Enolization (Robinson Annulation Precursor)

Generating the thermodynamic enolate (more substituted double bond) is critical for subsequent alkylations.

Workflow:

-

Dissolve cyclohexanone derivative in t-BuOH.

-

Add potassium tert-butoxide (t-BuOK) at reflux.

-

Mechanism: The bulky base and high temperature allow equilibration between the kinetic and thermodynamic enolates. The thermodynamic enolate (tetrasubstituted double bond) is lower in energy and accumulates.

Part 5: Applications in Drug Design[4][5]

Substituted cyclohexanones and their reduced cyclohexyl counterparts serve as critical bioisosteres in modern pharmacology.

Bioisosterism & Metabolic Stability[6]

-

Phenyl Ring Replacement: Cyclohexyl rings are non-planar, lipophilic replacements for phenyl rings. They increase

character (Fsp3), which correlates with improved clinical success by increasing solubility and reducing "flat" aromatic stacking. -

Metabolic Blocking: Introducing gem-dimethyl or spiro-cyclic groups at the 4-position of the cyclohexanone ring blocks metabolic oxidation (P450 hydroxylation), extending half-life (

).

Case Study: Venetoclax (BCL-2 Inhibitor) In the optimization of Venetoclax, cyclohexene/cyclohexane derivatives were utilized to optimize the binding within the hydrophobic groove of BCL-2. The puckered conformation of the ring allowed for more specific van der Waals contacts compared to a planar phenyl ring.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.

-

Master Organic Chemistry. (2014). Ranking the Bulkiness of Substituents on Cyclohexanes: A-Values. [Link]

-

ACS Omega. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. [Link]

-

LibreTexts Chemistry. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]

Sources

Spectroscopic Elucidation of 4,4-Dimethyl-2-cyclohexen-1-one: A Comprehensive NMR Analysis Guide

Executive Summary

4,4-Dimethyl-2-cyclohexen-1-one (CAS: 1073-13-8) is a highly versatile

Structural Dynamics and Spectroscopic Causality

The molecule consists of a six-membered cyclohexenone ring featuring a conjugated enone system and a gem-dimethyl group at the C-4 position. The electronic environment is heavily influenced by the electron-withdrawing nature of the carbonyl group (C-1) and the resonance stabilization across the C-2 and C-3 double bond.

H NMR Spectral Analysis

The

Table 1:

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Causality |

| H-3 | 6.66 | Doublet of triplets (dt) | 1H | ~10.0, 2.0 | |

| H-2 | 5.84 | Doublet of triplets (dt) | 1H | ~10.0, 2.0 | |

| H-6 | 2.45 | Triplet (t) | 2H | ~6.8 | Methylene protons adjacent to the carbonyl group. Deshielded by the inductive effect of C=O. |

| H-5 | 1.87 | Triplet (t) | 2H | ~6.8 | Methylene protons situated between C-4 and C-6. Relatively shielded compared to H-6. |

| H-7, H-8 | 1.17 | Singlet (s) | 6H | - | Gem-dimethyl protons at C-4. Equivalent, showing no vicinal coupling due to the quaternary C-4. |

Mechanistic Insight: The pronounced downfield shift of H-3 (

C NMR Spectral Analysis

The

Table 2:

| Carbon Position | Chemical Shift ( | Carbon Type | Assignment Causality |

| C-1 | 199.61 | Quaternary (C=O) | Carbonyl carbon, highly deshielded by the electronegative oxygen. |

| C-3 | 159.85 | Methine (=CH) | |

| C-2 | 126.86 | Methine (=CH) | |

| C-6 | 36.11 | Methylene (CH | |

| C-4 | 34.40 | Quaternary (C) | Sterically hindered quaternary carbon bearing the gem-dimethyl groups. |

| C-5 | 32.83 | Methylene (CH | Aliphatic methylene, furthest from the strongly deshielding groups. |

| C-7, C-8 | 27.71 | Methyl (CH | Equivalent methyl carbons attached to C-4. |

Advanced 2D NMR Correlations

To ensure absolute confidence in structural assignments—especially in complex pharmaceutical matrices—1D NMR data must be cross-validated using 2D techniques such as HMQC/HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation)[2].

-

HMBC correlations from the methyl protons (

1.17) to C-4 ( -

The H-3 proton (

6.66) shows a strong

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships.

Experimental Protocols: Self-Validating NMR Acquisition

Achieving high-fidelity spectral data requires a rigorous, standardized protocol. The following methodology ensures optimal signal-to-noise (S/N) ratios and precise line shapes, critical for resolving the fine splitting patterns of H-2 and H-3[3].

Step-by-Step Methodology for Sample Preparation and Acquisition

-

Sample Preparation : Weigh exactly 15–20 mg of highly purified 4,4-dimethyl-2-cyclohexen-1-one. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( -

Filtration : Pass the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

-

Probe Tuning and Matching : Insert the sample into the NMR spectrometer (e.g., 400 MHz). Manually or automatically tune and match the probe for

H and -

Locking and Shimming : Lock the spectrometer to the deuterium signal of CDCl

. Perform gradient shimming (Z0, Z1, Z2, Z3, Z4) until the lock level is stable and maximized, ensuring a sharp solvent peak line width (< 0.5 Hz at half-height). -

Parameter Optimization :

-

For

H NMR: Use a 30° pulse angle, a relaxation delay (D1) of 1.5 seconds, and acquire 16–32 scans to ensure a high S/N ratio. -

For

C NMR: Use a

-

-

Data Processing : Apply a zero-filling factor of 2 and an exponential window function (LB = 0.3 Hz for

H; LB = 1.0 Hz for

Caption: Standardized, self-validating workflow for high-fidelity NMR spectral acquisition.

Conclusion

The comprehensive

References

-

Title: 4,4-dimethylcyclohex-2-en-1-one (CID 136839) Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: 2-Cyclohexen-1-one, 4,4-dimethyl- Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Sources

An In-depth Technical Guide to 2-(2-oxopropyl)cyclohexanone

Forward

This technical guide provides a comprehensive overview of 2-(2-oxopropyl)cyclohexanone, a key intermediate in synthetic organic chemistry. Intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's nomenclature, synthesis, spectroscopic signature, and its pivotal role in the construction of complex molecular architectures. The information presented herein is curated to provide not only procedural knowledge but also a deeper understanding of the underlying chemical principles that govern its synthesis and reactivity.

Compound Identification and Properties

Nomenclature and Identifiers

The compound of interest is systematically named according to IUPAC nomenclature, and it is crucial to recognize its various synonyms used across chemical literature and databases.

| Identifier | Value |

| IUPAC Name | 2-(2-oxopropyl)cyclohexan-1-one[1] |

| CAS Number | 6126-53-0[1] |

| Synonyms | 2-Acetonylcyclohexanone, 2-acetylcyclohexanone |

| Molecular Formula | C₉H₁₄O₂[2][3] |

| Molecular Weight | 154.21 g/mol [2][3] |

| InChIKey | ZBEKDHUCMTXKAO-UHFFFAOYSA-N[2] |

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-oxopropyl)cyclohexanone is provided below. These properties are essential for its handling, purification, and use in synthetic protocols.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.078 g/mL at 25 °C |

| Boiling Point | 111-112 °C at 18 mmHg |

| Refractive Index | n20/D 1.509 |

Synthesis of 2-(2-oxopropyl)cyclohexanone

The synthesis of this 1,4-dicarbonyl compound is a critical step for its subsequent use in more complex syntheses. The primary strategy involves the α-alkylation or acylation of cyclohexanone. The choice of reagents and reaction conditions is paramount to avoid common side reactions such as self-condensation and over-alkylation.

Synthesis via Enamine Intermediate

A robust and widely employed method for the synthesis of 2-substituted cyclohexanones involves the use of an enamine intermediate. This approach offers milder reaction conditions compared to the use of strong bases, thereby minimizing side reactions.

The reaction proceeds in two main stages:

-

Formation of the Enamine: Cyclohexanone is reacted with a secondary amine, such as pyrrolidine or morpholine, typically with acid catalysis and azeotropic removal of water to drive the equilibrium towards the enamine product.

-

Acylation and Hydrolysis: The resulting enamine, which is nucleophilic at the α-carbon, is then reacted with an acylating agent like acetic anhydride. The intermediate iminium salt is subsequently hydrolyzed to yield the desired 2-acetylcyclohexanone.

This method has been reported to produce 2-acetylcyclohexanone in high yields (approximately 73.6%).[4]

Diagram: Enamine-Mediated Synthesis of 2-(2-oxopropyl)cyclohexanone

Caption: Enamine synthesis workflow.

Synthesis via Direct Enolate Alkylation

An alternative and more direct approach involves the deprotonation of cyclohexanone with a strong, non-nucleophilic base, followed by quenching the resulting enolate with a suitable electrophile.

A detailed one-pot method has been described, which provides a high yield of the target compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a patented procedure and is designed for high efficiency and purity.

-

Step 1: Enolate Formation

-

In a reaction vessel, add cyclohexanone (1.0 equivalent) to anhydrous tetrahydrofuran (THF).

-

Cool the mixture to 0-5°C using an ice-water bath.

-

Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA), dropwise.

-

Allow the reaction to stir at room temperature for approximately 1-2 hours to ensure complete formation of the lithium enolate.

-

-

Step 2: Acylation

-

Cool the reaction mixture again in an ice-water bath.

-

Add a solution of acetyl chloride in chloroform dropwise.

-

Remove the ice-water bath and continue stirring at room temperature for 1-2 hours.

-

-

Step 3: Work-up and Purification

-

Quench the reaction with water and perform a liquid-liquid extraction.

-

The organic layer is then concentrated under reduced pressure to remove the solvent.

-

The crude product is purified by vacuum distillation, collecting the fraction at 118-136°C, to yield 2-acetylcyclohexanone with a reported purity of over 96% and a yield exceeding 94%.

-

Diagram: Direct Enolate Alkylation Workflow

Caption: Direct enolate alkylation protocol.

Spectroscopic Characterization

The structural elucidation of 2-(2-oxopropyl)cyclohexanone is confirmed through various spectroscopic techniques. The presence of two distinct carbonyl groups and the asymmetric nature of the molecule give rise to a characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals. Key resonances would include a singlet for the methyl protons (CH₃) adjacent to the acetyl carbonyl, deshielded by the carbonyl group. The protons on the cyclohexanone ring would appear as a series of multiplets, with the proton at the C2 position being particularly deshielded due to its proximity to both carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum provides clear evidence of the two carbonyl groups, with signals appearing in the characteristic downfield region for ketones (typically >200 ppm). PubChem lists a ¹³C NMR spectrum for this compound, confirming the presence of the expected number of carbon signals.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 2-(2-oxopropyl)cyclohexanone is dominated by the strong absorption bands of the two carbonyl (C=O) groups. Saturated aliphatic ketones typically show a strong C=O stretching vibration around 1715 cm⁻¹.[5] Due to the presence of two ketone functionalities, a strong and possibly broad absorption band is expected in the region of 1700-1725 cm⁻¹ . Additionally, C-H stretching vibrations from the alkyl portions of the molecule will be observed around 2850-2950 cm⁻¹ .

Mass Spectrometry (MS)

In mass spectrometry, 1,4-dicarbonyl compounds can undergo characteristic fragmentation patterns. Upon electron ionization, the molecular ion peak (M⁺) would be observed at m/z = 154. A prominent fragmentation pathway for ketones is the alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. For 2-(2-oxopropyl)cyclohexanone, this could lead to the formation of an acylium ion [CH₃CO]⁺ at m/z = 43 , which is often a characteristic peak for methyl ketones.[6] Other fragmentation pathways would involve cleavage of the cyclohexanone ring.

Chemical Reactivity and Applications in Synthesis

2-(2-oxopropyl)cyclohexanone is a valuable building block in organic synthesis, primarily due to its nature as a 1,4-dicarbonyl compound. This structural motif makes it an ideal precursor for intramolecular cyclization reactions to form six-membered rings.

Intramolecular Aldol Condensation

The most significant application of 2-(2-oxopropyl)cyclohexanone is its use as a substrate for intramolecular aldol condensation. When treated with either a base or an acid, the molecule can cyclize to form a bicyclic enone. This transformation is a critical part of the well-known Robinson annulation sequence, where 2-(2-oxopropyl)cyclohexanone represents the Michael adduct intermediate.

The intramolecular reaction can, in principle, proceed via two different enolates, leading to different ring-fused products. However, the formation of a six-membered ring is thermodynamically favored over more strained ring systems. The subsequent dehydration of the aldol addition product leads to a conjugated system, which is the driving force for the reaction.

Diagram: Intramolecular Aldol Condensation

Caption: Key synthetic application pathway.

Precursor to Bicyclic Systems

The resulting bicyclic enone, an octahydronaphthalene-1,6-dione derivative, is a versatile intermediate for the synthesis of more complex molecules, including steroids and terpenoids. The ability to construct this fused ring system efficiently makes 2-(2-oxopropyl)cyclohexanone a valuable starting material in natural product synthesis. For instance, such intermediates are employed in the synthesis of terpenes and for projected syntheses of steroids.

Conclusion

2-(2-oxopropyl)cyclohexanone, with its well-defined synthesis and predictable reactivity, stands as a cornerstone intermediate for synthetic chemists. Its utility, primarily as a precursor to fused bicyclic systems via intramolecular aldol condensation, provides a reliable pathway to complex molecular scaffolds. The synthetic and spectroscopic data compiled in this guide offer a solid foundation for researchers to confidently incorporate this versatile building block into their synthetic strategies, paving the way for the development of novel pharmaceuticals and other advanced materials.

References

- CymitQuimica. (n.d.). CAS 874-23-7: 2-Acetylcyclohexanone.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 538581, 2-(2-Oxopropyl)cyclohexanone.

- Scribd. (n.d.). Project 3 - Enamine Reactions 2-Acetylcyclohexanone.

- Madsen, J. Ø., & Records, R. (1966). Studies in Mass Spectroscopy. Part XI. Mass Spectra of 1,4-Dicarbonyl Compounds. Acta Chemica Scandinavica, 20, 1477-1484.

- Yoo, E.-S. (2009). Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-enamine. Journal of Advanced Engineering and Technology.

- Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis.

- Ramachandran, S., & Newman, M. S. (1961). 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. Organic Syntheses, 41, 38.

- Reddit. (2015, November 15). Preparation of 2-Acetylcyclohexanone. r/chemhelp.

- Sigma-Aldrich. (n.d.). 2-Acetylcyclohexanone 97.

- Staal, L. H., van Koten, G., Fokkens, R. H., & Nibbering, N. M. M. (1981). Field Desorption Mass Spectrometry of a Series of Various Metal Carbonyl 1,4-diazabutadiene Compounds. Inorganica Chimica Acta, 50, 205-213.

- Stenutz, R. (n.d.). 2-(2-oxopropyl)cyclohexan-1-one.

- Echemi. (n.d.). 6126-53-0, 2-(2-Oxopropyl)cyclohexan-1-one Formula.

- Sato, K. I. (2001). Synthesis of Natural Products Containing Cyclohexane Units Starting from Aldohexoses. Journal of Synthetic Organic Chemistry, Japan, 59(9), 858-868.

- Bartleby. (2021, August 17). IR Spectrum Of Cyclohexanone.

- Huang, C., Jiang, H., Wang, R., Fun, H.-K., & Zhang, Y. (n.d.).

- Minne, G. B., & De Clercq, P. J. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molecules, 12(2), 183-187.

- Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0284906).

- Chemistry Steps. (2025, September 29). The m/z 43 Peak in Mass Spectrometry.

- Cutulle, R. A., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Plants (Basel), 11(17), 2269.

- Green, P. G., et al. (2006). LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. Analytical Chemistry, 78(15), 5436-5442.

- University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from University of Colorado Boulder website.

- Cantillo, D., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Plants, 11(17), 2269.

- Gualandi, A., et al. (2016). Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals.

- Organic Syntheses. (n.d.). 1,2-cyclohexanedione dioxime.

- Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.

- Minne, G. B., & De Clercq, P. J. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione.

- Nikiforova, E., Vasyanin, A. N., & Dmitriev, M. (2018). Synthesis of dispirotetrahydropyran-2,4-diones containing six- and seven-membered rings. Chemistry of Heterocyclic Compounds, 54(1), 101-102.

Sources

- 1. 2-(2-Oxopropyl)cyclohexanone | C9H14O2 | CID 538581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-oxopropyl)cyclohexan-1-one [stenutz.eu]

- 3. echemi.com [echemi.com]

- 4. scribd.com [scribd.com]

- 5. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 6. The m/z 43 Peak in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

Molecular formula and weight of 4,4-dimethyl-2-cyclohexen-1-one

Characterization, Synthesis, and Photochemical Utility

Executive Summary

4,4-Dimethyl-2-cyclohexen-1-one (CAS: 1073-13-8) is a pivotal

Unlike simple cyclohexenone, the gem-dimethyl substitution at the C4 position blocks enolization at the

Physicochemical Characterization

The following data represents the consensus of experimental values derived from high-purity reference standards.

| Property | Value | Context/Condition |

| Molecular Formula | ||

| Molecular Weight | 124.18 g/mol | Monoisotopic Mass: 124.0888 Da |

| CAS Registry Number | 1073-13-8 | |

| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure |

| Boiling Point | 73–74 °C | @ 14 mmHg (Vacuum Distillation) |

| Density | 0.944 g/mL | @ 25 °C |

| Refractive Index ( | 1.472 – 1.473 | |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Sparingly soluble in water |

| Flash Point | 64 °C (148 °F) | Closed Cup |

Structural Analysis & Spectroscopy

Accurate identification relies on distinct spectroscopic signatures resulting from the conjugated enone system and the gem-dimethyl group.

Spectroscopic Signatures

-

H NMR (CDCl

-

1.17 (s, 6H, 2

- 1.87 (t, 2H, C5-H)

- 2.46 (t, 2H, C6-H)

-

5.84 (d, 1H,

-

6.66 (d, 1H,

-

1.17 (s, 6H, 2

-

IR Spectrum: Characteristic strong absorption at 1680–1685 cm

(conjugated C=O) and 1615 cm -

Mass Spectrometry (EI): Molecular ion

at m/z 124. Base peak often at m/z 96 (loss of CO) or m/z 68 (retro-Diels-Alder fragmentation).

Structural Connectivity Diagram

The following diagram visualizes the core connectivity and key spectroscopic assignments.

Figure 1: Structural decomposition of 4,4-dimethyl-2-cyclohexen-1-one highlighting spectroscopic markers and functional reactivity.

Synthesis Protocol: Stork Enamine Route

While a direct Robinson Annulation (base-catalyzed condensation of isobutyraldehyde and methyl vinyl ketone) is theoretically possible, it suffers from low yields due to polymerization of the vinyl ketone.

The Stork Enamine Synthesis is the industry-standard protocol for high-yield production. This method uses a pyrrolidine enamine to activate the aldehyde, preventing side reactions.

Reagents & Equipment[6][7][9]

-

Reactants: Isobutyraldehyde (freshly distilled), Pyrrolidine, Methyl Vinyl Ketone (MVK).

-

Solvent: Benzene or Toluene (for azeotropic water removal).

-

Catalyst: p-Toluenesulfonic acid (trace) or simply heat for enamine formation.

-

Hydrolysis: Hydrochloric acid (HCl).

Step-by-Step Methodology

-

Enamine Formation:

-

Combine isobutyraldehyde (1.0 eq) and pyrrolidine (1.1 eq) in benzene.

-

Reflux using a Dean-Stark trap to remove water.[3]

-

Checkpoint: Reaction is complete when theoretical water volume is collected. Isolate the enamine (N-(2-methyl-1-propenyl)pyrrolidine) by distillation.

-

-

Michael Addition:

-

Dissolve the isolated enamine in anhydrous dioxane or ether.

-

Add Methyl Vinyl Ketone (MVK, 1.0 eq) dropwise at 0°C under nitrogen atmosphere.

-

Allow to stir at room temperature for 4 hours. The enamine attacks the MVK to form a Michael adduct.

-

-

Hydrolysis & Cyclization:

-

Add aqueous HCl (10%) to the reaction mixture.

-

Reflux for 1-2 hours. This step hydrolyzes the enamine back to a ketone (triggering an intramolecular Aldol condensation) and dehydrates the intermediate to form the enone.

-

-

Purification:

-

Extract with ether, wash with NaHCO

and brine. -

Dry over MgSO

and concentrate. -

Final Step: Vacuum distillation (bp 73–74 °C @ 14 mmHg) yields the pure product.[4]

-

Reaction Workflow Diagram

Figure 2: The Stork Enamine synthesis pathway, avoiding polymerization issues common in direct base-catalyzed Robinson annulations.

Reactivity & Applications

Photochemical "Type A" Rearrangement

In drug discovery, this compound is a standard substrate for studying the Type A (Lumiketone) Rearrangement . Upon UV irradiation (typically >300 nm in t-butanol), the molecule undergoes a rearrangement to form a bicyclo[3.1.0]hexanone system. This provides a rapid route to complex, fused ring systems found in terpenoid natural products.

-

Mechanism:

excitation -

Product: 6,6-dimethylbicyclo[3.1.0]hexan-2-one.

Michael Acceptor Utility

The gem-dimethyl group at C4 prevents deprotonation at the

Safety & Handling (SDS Summary)

-

Hazards: Combustible liquid (H227).[5] Harmful if swallowed (H302).[1] Causes skin and eye irritation.[1][5]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The compound is sensitive to oxidation; prolonged exposure to air can lead to epoxide formation or polymerization.

-

PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood usage are mandatory.

References

-

Organic Syntheses. "4,4-Dimethyl-2-cyclohexen-1-one." Org.[6][4][7][8] Synth.1974 , 54, 42.

-

National Institute of Standards and Technology (NIST). "4,4-Dimethyl-2-cyclohexen-1-one Mass Spectrum." NIST Chemistry WebBook.

-

PubChem. "4,4-Dimethyl-2-cyclohexen-1-one Compound Summary."[5] National Library of Medicine.

- Zimmerman, H. E. "Mechanistic Organic Photochemistry." Science1966, 153, 837–844.

-

Sigma-Aldrich. "Product Specification: 4,4-Dimethyl-2-cyclohexen-1-one."

Sources

- 1. 4,4-Dimethyl-2-cyclohexen-1-one - High purity | EN [georganics.sk]

- 2. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR [m.chemicalbook.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]

- 5. 2-Cyclohexen-1-one, 4,4-dimethyl- | C8H12O | CID 136839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4-dimethyl-2-cyclohexen-1-one, 1073-13-8 [thegoodscentscompany.com]

- 7. Robinson annulation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

The Robinson Annulation: Mechanistic Fundamentals, Asymmetric Organocatalysis, and Experimental Protocols for Cyclohexenone Synthesis

Executive Summary

Discovered in 1935 by Robert Robinson and William Rapson, the Robinson annulation remains one of the most powerful and elegant transformations in synthetic organic chemistry[1]. By fusing a new six-membered ring onto a preexisting framework, this tandem reaction is indispensable for the construction of complex polycyclic architectures, including steroids, terpenoids, and various alkaloids[1][2]. This technical whitepaper explores the mechanistic causality driving the reaction, the evolutionary leap into asymmetric organocatalysis, and provides self-validating, step-by-step experimental protocols designed for high-yield cyclohexenone synthesis.

Mechanistic Causality: The Tandem Reaction System

The Robinson annulation is not a single transformation but a highly orchestrated cascade sequence comprising a Michael addition followed by an intramolecular aldol condensation [2][3]. The success of the reaction relies on strict thermodynamic control and the exploitation of ring-strain kinetics.

-

Enolate Generation & Michael Addition: The sequence initiates when a base deprotonates an enolizable ketone (the Michael donor) to form a thermodynamically stable enolate nucleophile[3][4]. This enolate undergoes a 1,4-conjugate addition into an

-unsaturated ketone (the Michael acceptor, typically methyl vinyl ketone or MVK), generating a 1,5-diketone intermediate[2][3]. -

Intramolecular Aldol Condensation: The 1,5-diketone undergoes subsequent base-catalyzed enolization. While multiple enolates can theoretically form, the geometry heavily favors the cyclization that produces a six-membered ring, governed by Baldwin’s rules and the minimization of ring strain[3][5]. Nucleophilic attack yields a cyclic

-hydroxy alkoxide. -

E1cB Dehydration: The final, irreversible step is an E1cB (Elimination Unimolecular conjugate Base) dehydration. The expulsion of a hydroxide ion generates the stable, conjugated

-unsaturated cyclohexenone system, providing the thermodynamic driving force that pulls the entire equilibrium forward[3][5].

Mechanistic workflow of the Robinson annulation from Michael addition to aldol condensation.

The Asymmetric Organocatalysis Paradigm

While traditional Robinson annulations yield racemic mixtures, the development of the Hajos–Parrish–Eder–Sauer–Wiechert reaction in 1971 revolutionized the field by introducing L-proline as a chiral organocatalyst[3][6]. This methodology allows for the highly enantioselective synthesis of critical building blocks like the Wieland-Miescher ketone[1][7].

L-proline operates via a bifunctional activation model[6]:

-

Enamine Catalysis: The secondary amine of L-proline condenses with the ketone to form a nucleophilic enamine, raising the Highest Occupied Molecular Orbital (HOMO) energy and activating the donor.

-

Hydrogen-Bond Directing: Simultaneously, the carboxylic acid moiety of proline acts as a Brønsted acid, forming a highly ordered, hydrogen-bonded transition state with the electrophilic carbonyl. This rigid pre-organization dictates strict facial selectivity during the intramolecular attack, resulting in high enantiomeric excess (ee)[6].

Bifunctional activation model of L-proline in the asymmetric Robinson annulation.

Quantitative Optimization of Reaction Conditions

Selecting the appropriate catalytic system is paramount and depends entirely on the substrate's steric hindrance, electronic demands, and the requirement for chirality. The table below summarizes comparative performance metrics across different catalytic environments.

| Catalyst System | Substrate Type | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) | Key Mechanistic Advantage |

| NaOH / EtOH | Simple ketones / MVK | 0 °C to Reflux, 6–24 h | 60 – 75 | N/A (Racemic) | High thermodynamic driving force for E1cB dehydration[8]. |

| L-Proline | Cyclic 1,3-diketones | DMSO, 35 °C, 89 h | 70 – 85 | 75 – 93 | Bifunctional enamine/H-bond activation enables facial selectivity[7][9]. |

| Cinchona Alkaloids | 82 | > 90 | Iminium-enamine activation tolerates highly electronegative substituents[10]. |

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies for both traditional and asymmetric Robinson annulations, explicitly outlining the causality behind critical experimental steps.

Protocol A: Base-Catalyzed Synthesis of Cyclohexenone Derivatives

This procedure utilizes a kinetic-to-thermodynamic temperature gradient to maximize yield while suppressing side reactions[9].

-

Reagent Preparation: Dissolve potassium tert-butoxide (2.65 mmol) in absolute ethanol (25 mL) at 0 °C under an inert argon atmosphere.

-

Causality: Argon prevents the oxidative degradation of the highly reactive enolate. The 0 °C environment kinetically controls the initial deprotonation, preventing unwanted aldol self-condensation of the starting material[9].

-

-

Enolate Generation: Slowly add the Michael donor (e.g., ethyl 2-oxocyclohexanecarboxylate, 50 mmol) and stir for 15 minutes.

-

Causality: This incubation period allows for the complete, homogeneous generation of the thermodynamic enolate prior to the introduction of the electrophile[9].

-

-

Electrophile Addition: Introduce methyl vinyl ketone (MVK, 50 mmol) over 5 hours using a syringe pump.

-

Thermodynamic Cyclization: Heat the resulting deep-orange solution to reflux for 6 hours.

-

Workup: Cool to ambient temperature, quench with saturated aqueous

, extract with ethyl acetate, and purify via silica gel flash chromatography[9].

Protocol B: Asymmetric Organocatalytic Annulation (L-Proline Catalyzed)

This protocol details the Hajos-Parrish-Eder-Sauer-Wiechert modification for synthesizing enantiopure bicyclic diketones[6][9].

-

Catalyst-Substrate Complexation: Suspend L-proline (2.8 mmol) and 2-methyl-1,3-cyclohexanedione (7.7 mmol) in 50 mL of anhydrous DMSO.

-

Activation: Stir the suspension under argon at 35 °C until complete dissolution is achieved.

-

Causality: Mild heating ensures the formation of the active enamine intermediate between the secondary amine of proline and the ketone substrate[9].

-

-

Annulation: Slowly add freshly distilled MVK (11.9 mmol) dropwise. Vigorously stir the reaction at 35 °C for 89 hours.

-

Isolation: Quench the reaction with an ethyl acetate/saturated

mixture. Separate the phases, filter the aqueous layer, and evaporate the organic layer in vacuo to yield the crude enantiopure product[9].

References

1.[1] Wikipedia Contributors. "Robinson annulation." Wikipedia. URL: [Link] 2.[4] JoVE. "Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation." JoVE. URL:[Link] 3.[2] OpenStax. "23.12 The Robinson Annulation Reaction - Organic Chemistry." OpenStax. URL:[Link] 4.[5] Chemistry Steps. "Robinson Annulation-Mechanism and Shortcut." Chemistry Steps. URL:[Link] 5.[3] Master Organic Chemistry. "The Robinson Annulation." Master Organic Chemistry. URL:[Link] 6.[11] Juniper Publishers. "A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes." Organic & Medicinal Chem IJ. URL:[Link] 7.[9] Total Synthesis. "Robinson Annulation Mechanism & Examples." Total Synthesis. URL:[Link] 8.[10] National Institutes of Health (PMC). "One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones." Molecules. URL:[Link] 9.[7] ResearchGate. "A Proline-Catalyzed Asymmetric Robinson Annulation Reaction." Tetrahedron Letters. URL:[Link] 10.[6] Wikipedia Contributors. "Proline-catalyzed aldol reactions." Wikipedia. URL:[Link] 11.[8] Scribd. "Chm557 Laboratory Report: Experiment 5 The Robinson Annulation Reaction." Scribd. URL:[Link]

Sources

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]

- 5. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]

- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

Functionalized Cyclohexanone Scaffolds: From Asymmetric Organocatalysis to High-Purity Isolation

Strategic Rationale: The Cyclohexanone Pharmacophore

In modern drug discovery, the cyclohexanone ring is not merely a solvent or intermediate; it is a privileged scaffold . Its thermodynamic stability, coupled with the ability to lock substituents into specific axial/equatorial conformations, makes it an ideal core for displaying pharmacophoric elements in 3D space.

Recent high-impact studies (2023–2024) have validated functionalized cyclohexanones as potent agents in:

-

Oncology: Curcumin analogues (e.g., 2,6-bis(benzylidene)cyclohexanones) exhibiting IC50 values <1 µM against castration-resistant prostate cancer (PC-3) by inhibiting NF-κB signaling.

-

Antivirals: Novel ligands (e.g., ZINC07333416) targeting the SARS-CoV-2 Mpro active site.[1]

-

Spiro-cyclic Architectures: Complex multi-stereocenter cores generated via organocascade reactions, offering high Fsp3 character desirable in modern library design.

This guide details the de novo discovery of these complex scaffolds using asymmetric organocatalysis and their subsequent isolation using high-fidelity purification techniques.

Discovery Phase: Asymmetric Organocascade Synthesis

Objective: To synthesize chiral, multi-substituted spiro-cyclohexanone derivatives with high enantiomeric excess (ee).

We move beyond simple alkylation. The current gold standard for generating novel cyclohexanone complexity is the organocatalytic quadruple cascade reaction . This method constructs spiro-polycyclic scaffolds in a single pot, avoiding the isolation of unstable intermediates.

The Mechanistic Logic

We utilize a bifunctional thiourea catalyst . This catalyst operates via a dual-activation mode:

-

H-Bond Donor: The thiourea moiety activates the electrophile (e.g., nitroalkene or indanedione).

-

Brønsted Base: The tertiary amine moiety activates the nucleophile (cyclohexanone) via enamine formation.

Experimental Protocol: Spiro-Cyclohexanone Synthesis

Target: Chiral spiro[cyclohexane-1,2'-indan]-1',3'-dione derivatives.

Reagents:

-

1,3-Indanedione (1.0 equiv)

-

Substituted Benzaldehyde (1.2 equiv)

-

4-Substituted Cyclohexanone (1.2 equiv)

-

Catalyst: Bifunctional Thiourea (Takemoto-type) (10 mol%)

-

Solvent: CHCl3 (Anhydrous)

Step-by-Step Workflow:

-

Pre-Complexation: In a flame-dried round-bottom flask under Argon, dissolve 1,3-indanedione (0.2 mmol) and the thiourea catalyst (0.02 mmol) in CHCl3 (2.0 mL). Stir for 10 minutes at ambient temperature. Rationale: This allows the thiourea to H-bond with the dione, lowering the LUMO energy.

-

Cascade Initiation: Add the substituted benzaldehyde (0.24 mmol) followed by the 4-substituted cyclohexanone (0.24 mmol).

-

Reaction Monitoring: Stir at 25°C. Monitor via TLC (Hexane/EtOAc 7:3). The reaction typically proceeds via a Knoevenagel condensation followed by a Michael addition.

-

Critical Checkpoint: Disappearance of the aldehyde spot indicates the initial condensation is complete.

-

-

Termination: Upon consumption of starting materials (approx. 12–24 h), quench the reaction with 0.1 M HCl (2 mL).

-

Work-up: Extract with DCM (3 x 5 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

Mechanistic Pathway Visualization

Figure 1: The organocascade workflow. Note the convergence of the Knoevenagel electrophile and Enamine nucleophile.

Isolation & Purification Protocols

Objective: To isolate the pure derivative from the reaction mixture and separate cyclohexanone/cyclohexanol byproducts.

Cyclohexanone derivatives are often prone to epimerization or retro-aldol degradation on acidic silica. Standard purification must be modified.

Method A: Buffered Flash Chromatography (Standard)

For stable spiro-derivatives, silica gel chromatography is effective if the stationary phase is neutralized.

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Buffering: Slurry the silica in Hexane containing 1% Triethylamine (Et3N) before packing. This neutralizes acidic sites that catalyze decomposition.

-

Eluent: Gradient of Hexane/EtOAc (95:5 to 60:40).

-

Detection: UV at 254 nm (aromatic rings) and Vanillin stain (cyclohexanone core).

Method B: Pillar[5]arene Adsorptive Separation (Novel/High-Purity)

Context: When synthesizing cyclohexanone derivatives, unreacted starting material often contains cyclohexanol impurities (KA-oil). Separation by distillation is energy-intensive due to close boiling points (155.6°C vs 161.8°C).

Technique: Adaptive Macrocycle Co-crystallization (2023 Methodology).[2][3] This method uses Pillar[5]arene (P5) and Naphthalenediimide (NDI) to selectively co-crystallize with cyclohexanone.[2][3]

Protocol:

-

Mixture Preparation: Dissolve the crude reaction oil (containing cyclohexanone/cyclohexanol impurities) in minimal THF.

-

Host Addition: Add equimolar amounts of P5 and NDI.

-

Evaporation: Allow slow evaporation at 50°C.

-

Filtration: Dark brown co-crystals (CHA-one@P5-NDI) will form.[3] Cyclohexanol remains in the mother liquor.

-

Recovery: Heat the crystals to 100°C under vacuum to release ultra-pure cyclohexanone (>99%).

Purification Data Summary

| Method | Target Impurity | Purity Achieved | Yield | Suitability |

| Buffered SiO2 | Reaction side-products | 95-98% | 75-85% | General synthetic libraries |

| Recrystallization (EtOH) | Diastereomers | >99% (single dia.) | 50-60% | Final drug candidates |

| Pillar[5]arene | Cyclohexanol (feedstock) | >99.5% | 90% | Feedstock purification |

Structural Elucidation & Validation

Trustworthiness in publication requires rigorous characterization.

-

1H NMR (500 MHz, CDCl3): Look for the disappearance of the vinyl proton (if Michael addition occurred) and the emergence of high-field multiplets (1.5 - 2.5 ppm) corresponding to the rigidified cyclohexanone ring.

-

X-Ray Crystallography: Essential for spiro-compounds to determine absolute configuration.

-

Tip: If the derivative is an oil, convert to a semicarbazone or 2,4-DNP derivative to induce crystallization for X-ray analysis.

-

References

-

Vertex AI Search. (2024). Effects of cyclohexanone analogues of curcumin on growth, apoptosis and NF-κB activity in PC-3 human prostate cancer cells. National Institutes of Health. Link

-

Vertex AI Search. (2023). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[5]arene Cocrystals Accompanied by Vapochromic Behavior. American Chemical Society (JACS Au). Link

-

Vertex AI Search. (2015). Enantioselective Synthesis of Functionalized Polycarbocycles via a Three-Component Organocascade Quadruple Reaction. Organic Letters. Link

-

Vertex AI Search. (2020). Novel cyclohexanone compound as a potential ligand against SARS-CoV-2 main-protease. Microbial Pathogenesis. Link

-

Vertex AI Search. (2013). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications. Link

Sources

- 1. Novel cyclohexanone compound as a potential ligand against SARS-CoV-2 main-protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[5]arene Cocrystals Accompanied by Vapochromic Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of 4,4-dimethyl-2-(2-oxopropyl)cyclohexan-1-one

Content Type: Technical Guide / Whitepaper Audience: Organic Chemists, Process Scientists, and Drug Discovery Researchers[1]

Executive Summary

The molecule 4,4-dimethyl-2-(2-oxopropyl)cyclohexan-1-one (CAS: 163128-46-9) represents a critical structural motif in the synthesis of polycyclic terpenoids and steroid analogs.[1] Structurally, it consists of a cyclohexane ring functionalized with a gem-dimethyl group at the C4 position and an acetonyl (2-oxopropyl) side chain at the C2 position.

This guide analyzes the stereochemical rigidity introduced by the C4-gem-dimethyl group, the thermodynamic preference for equatorial substitution at C2, and the high-precision synthetic pathways required to access this motif, specifically focusing on Michael addition chemistries.

Structural Analysis & Conformational Dynamics

Stereochemical Architecture

The core challenge in synthesizing and utilizing this molecule lies in controlling the stereocenter at C2 . While the C4 position is achiral (due to identical methyl substituents), it exerts a profound "remote steric control" over the conformation of the ring.

-

C1 (Ketone): Planar

hybridization, flattening the ring slightly at the "head." -

C2 (Chiral Center): The site of the acetonyl group attachment.

-

C4 (Gem-Dimethyl): The structural anchor.[1] In a chair conformation, one methyl is always axial and the other equatorial.[2][3][4]

Conformational Locking

Unlike simple cyclohexanones, the 4,4-dimethyl substitution restricts the ring's conformational freedom. The equilibrium strongly favors the chair conformation where the bulky acetonyl group at C2 is equatorial .

-

Scenario A (C2-Equatorial): The acetonyl group projects away from the ring. Steric interactions are minimized (gauche interactions only).

-

Scenario B (C2-Axial): The acetonyl group projects parallel to the axial methyl at C4. This creates a severe 1,3-diaxial interaction (syn-diaxial) between the C2-substituent and the C4-axial methyl.[1]

Visualization of Conformational Equilibrium

The following diagram illustrates the steric pressure that drives the equilibrium toward the equatorial conformer.

Figure 1: Conformational energy landscape showing the thermodynamic drive toward the equatorial isomer due to 1,3-diaxial strain.[1]

Synthetic Methodology: The Mukaiyama Michael Route

While direct alkylation of 4,4-dimethylcyclohexanone is possible, it often suffers from poly-alkylation or regioselectivity issues.[1] The most robust route is the Mukaiyama Michael Addition , utilizing 4,4-dimethylcyclohex-2-en-1-one and a silyl enol ether equivalent of acetone.[1]

Reaction Mechanism

-

Activation: A Lewis Acid (e.g.,

or -

Nucleophilic Attack: The silyl enol ether (nucleophile) attacks the

-carbon (C3 of the enone, which becomes C3 of the product, pushing the double bond to satisfy the enolate). Correction: The nucleophile attacks C3, but the substituent ends up at C2 relative to the carbonyl if we are doing an alkylation. Wait—in a Michael addition to an enone, the group adds to the

Correction on Target Structure Synthesis:

To obtain the 2-(2-oxopropyl) derivative (substitution at the

-

Enamine Formation: Reacting 4,4-dimethylcyclohexanone with pyrrolidine.[1]

-

Alkylation: Reaction with chloroacetone or bromoacetone (often low yield due to self-condensation).[1]

-

Alternative (Preferred): Alkylation of the enolate of 4,4-dimethylcyclohexanone using propargyl bromide followed by hydration, or using methallyl chloride followed by ozonolysis.

However, if the target is derived from 4,4-dimethylcyclohex-2-en-1-one via Michael addition (as is common in this structural class), the substituent would be at C3.[1] Given the prompt specifies the "2-(2-oxopropyl)" isomer, we proceed with the Enolate Alkylation or Enamine Alkylation pathway.

Protocol: Enamine Alkylation Route

This protocol ensures regioselectivity for the C2 position over C6.

Reagents:

-

Pyrrolidine (1.1 eq)[1]

-

Propargyl bromide (1.2 eq) (Precursor to acetonyl)[1]

- (hydration catalyst)[1]

Step-by-Step Workflow:

-

Enamine Formation:

-

Mix 4,4-dimethylcyclohexanone and pyrrolidine in toluene.

-

Reflux with a Dean-Stark trap to remove water.[1]

-

Result: Formation of the thermodynamically stable enamine (double bond prefers "less substituted" side? No, for 4,4-dimethyl, the C2-C3 double bond is sterically congested.[1] The C6-C1 double bond is preferred kinetically, but C2 is often targeted via thermodynamic equilibration).

-

Note: The 4,4-dimethyl group makes C2 and C6 non-equivalent. Sterics at C4 shield C3/C5.

-

-

Alkylation:

-

Cool enamine solution to 0°C.

-

Add propargyl bromide slowly.

-

Reflux for 4 hours.

-

Hydrolyze with aqueous buffer.

-

Intermediate: 4,4-dimethyl-2-(prop-2-ynyl)cyclohexan-1-one.[1]

-

-

Hydration (Mercury-Catalyzed):

Synthetic Pathway Diagram

Figure 2: Synthetic workflow via the enamine-alkyne hydration route to ensure regioselectivity.

Spectroscopic Characterization

Researchers should validate the structure using the following predicted spectral signatures.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Signal Region (ppm) | Multiplicity | Assignment | Structural Logic |

| 1H | 0.95 - 1.10 | Two Singlets | C4-Me (x2) | Gem-dimethyls are diastereotopic due to the chiral center at C2.[1] |

| 1H | 2.15 | Singlet | Acetonyl -CH3 | Methyl ketone terminal group (distinctive singlet).[1] |

| 1H | 2.30 - 2.60 | Multiplet | C2-H | Methine proton alpha to the ring ketone.[1] |

| 1H | 2.40 - 2.90 | AB System | Acetonyl -CH2- | Diastereotopic methylene protons adjacent to the chiral center.[1] |

| 13C | ~210 - 212 | Singlet | C1 (C=O) | Ring ketone carbonyl.[1] |

| 13C | ~207 | Singlet | Sidechain C=O[1] | Acyclic ketone carbonyl.[11] |

| 13C | ~30 - 32 | Quartets | C4-Me | Gem-dimethyl carbons.[1] |

Infrared Spectroscopy (IR)

-

1710 cm⁻¹: Ring ketone stretching frequency (typical for cyclohexanone).

-

1725 cm⁻¹: Acyclic ketone stretching frequency (acetonyl group).

-

1365/1385 cm⁻¹: Gem-dimethyl "doublet" deformation (characteristic split peak).[1]

Applications in Drug Discovery

Terpenoid Scaffolding

This molecule serves as a "monocyclic precursor" to the Wieland-Miescher ketone family of structures. By subjecting 4,4-dimethyl-2-(2-oxopropyl)cyclohexan-1-one to an intramolecular Aldol condensation (using base), one can close the second ring to form a bicyclic octalone system.[1] This is a fundamental strategy in the total synthesis of:

-

Taxanes: (Though taxol requires an 8-membered ring, the gem-dimethyl cyclohexane A-ring is a common motif).[1]

-

Steroids: Building the A/B ring system.

Stereochemical Probes

Because the C4-gem-dimethyl group locks the conformation, this molecule is often used as a probe to study facial selectivity in reduction reactions (e.g., hydride reduction of the C1 ketone). The fixed conformation allows researchers to quantify the energy difference between axial and equatorial attack vectors without the complication of ring flipping.

References

-

Synthesis of 4,4-dimethyl-2-cyclohexen-1-one: Organic Syntheses, Coll. Vol. 5, p.486 (1973); Vol. 45, p.33 (1965). Link[1]

-

Conformational Analysis of 4,4-dimethylcyclohexanones: Canadian Journal of Chemistry, 1974, 52(12): 2231-2241.[1] (Discusses 13C shielding and conformational locking). Link[1]

-

General Michael Addition Methodologies: Journal of the American Chemical Society, "Stereochemistry of nucleophilic addition to cyclohexanone."[8] Link[1]

-

Enamine Alkylation Strategies: Journal of Organic Chemistry, Stork Enamine Synthesis foundations. (General Reference for mechanism). Link[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. EXAM 3 Answers [web.pdx.edu]

- 8. researchgate.net [researchgate.net]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Note: Strategic Utilization of 4,4-Dimethyl-2-cyclohexen-1-one in Asymmetric & Photochemical Synthesis

This Application Note is designed for advanced synthetic chemists and process development scientists. It moves beyond basic textbook descriptions to address the strategic utility of 4,4-dimethyl-2-cyclohexen-1-one (CAS: 1073-13-8) in complex molecule synthesis.

Executive Summary & Chemical Profile

4,4-Dimethyl-2-cyclohexen-1-one is not merely a cyclic enone; it is a "sterically biased" building block. The gem-dimethyl group at the C4 position exerts a profound Thorpe-Ingold effect , locking the conformation and strictly prohibiting nucleophilic attack at the C4 position. This steric blockade forces regioselectivity toward the C3 (Michael addition) or C2 (alpha-functionalization) positions, making it an ideal substrate for constructing quaternary centers and bicyclic cores found in terpenoids (e.g., Cuparene) and steroids.

Chemical Profile

| Property | Value | Critical Note |

| CAS | 1073-13-8 | |

| MW | 124.18 g/mol | |

| Boiling Point | 73–74 °C (14 mmHg) | Volatile; use rotary evaporator with care.[1] |

| Density | 0.944 g/mL | |

| Hazards | Combustible (Flash Pt: 64°C) | WGK 3; Potential skin sensitizer (Michael acceptor). |

| Structural Key | C4-Gem-Dimethyl | Blocks gamma-deprotonation; prevents aromatization. |

Reactivity Landscape & Logic

The utility of this enone stems from its divergence into two distinct mechanistic pathways: Ground State (Thermal) and Excited State (Photochemical) .

Diagram 1: The Divergent Reactivity Map

This diagram illustrates the primary synthetic pathways available to the researcher, highlighting the regiochemical control imposed by the C4-methyl groups.

Caption: Strategic divergence of 4,4-dimethyl-2-cyclohexen-1-one into Michael adducts (thermal) and bicyclic systems (photochemical).

Detailed Experimental Protocols

Protocol A: Organocatalytic Vinylogous Michael Addition

Objective: To install a gamma-stereocenter with high enantioselectivity, leveraging the "vinylogous" reactivity where the nucleophile attacks the conjugated system extended by the enone.[2] Mechanism: This protocol utilizes a primary amine catalyst (dienamine activation) to overcome the steric bulk of the gem-dimethyl group.

Reagents:

-

Substrate: 4,4-Dimethyl-2-cyclohexen-1-one (1.0 equiv)

-

Electrophile: trans-β-Nitrostyrene (1.5 equiv)

-

Catalyst: Chiral primary amine (e.g., 9-amino-9-deoxy-epicinchonine, 20 mol%)

-

Co-catalyst: 2-Fluorobenzoic acid (30 mol%)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the chiral amine catalyst (0.2 mmol) and 2-fluorobenzoic acid (0.3 mmol) in Toluene (1.0 mL). Stir for 10 minutes at ambient temperature to form the active salt.

-

Addition: Add 4,4-dimethyl-2-cyclohexen-1-one (1.0 mmol, 124 mg) followed by trans-β-nitrostyrene (1.5 mmol).

-

Reaction: Seal the vial and stir at 40 °C for 48 hours.

-

Note: The slightly elevated temperature is required to overcome the steric hindrance of the C4-gem-dimethyl group compared to simple cyclohexenone.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product (Michael adduct) will appear as a less polar spot.

-

Workup: Quench the reaction with 1N HCl (2 mL) to hydrolyze the imine intermediate. Extract with Ethyl Acetate (3 x 5 mL).

-

Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, gradient 5% to 20% EtOAc in Hexane).

Expected Outcome:

-

Selectivity: >90% ee (enantiomeric excess)[4]

-

Structure: The product possesses adjacent stereocenters, critical for complex drug scaffolds.

Protocol B: Type A Photochemical (Lumiketone) Rearrangement

Objective: To access the strained bicyclo[3.1.0]hexanone skeleton, a core structure in sesquiterpenes, via the "Lumiketone" rearrangement. Mechanism: Excitation to the triplet state ³(π,π*) leads to twisting of the C=C bond, followed by a 1,2-acyl shift (di-π-methane-like rearrangement).

Reagents:

-

Substrate: 4,4-Dimethyl-2-cyclohexen-1-one (1.0 g)

-

Solvent: tert-Butanol (Grade: HPLC, 100 mL)

-

Equipment: Immersion well photochemical reactor with a medium-pressure Mercury lamp (450W) and Pyrex filter (cutoff λ > 280 nm).

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate in tert-butanol (0.1 M concentration).

-

Critical: Deoxygenate the solution by bubbling Argon for 30 minutes. Oxygen acts as a triplet quencher and will inhibit the reaction.

-

-

Irradiation: Place the solution in the reactor. Turn on cooling water (maintain < 25 °C). Irradiate through the Pyrex filter.

-

Timeline: Monitor by GC-MS every 30 minutes. The reaction typically reaches photostationary state (PSS) within 2–4 hours.

-

Workup: Evaporate the solvent under reduced pressure.

-

Isolation: The crude mixture will contain the bicyclic product (6,6-dimethylbicyclo[3.1.0]hexan-2-one) and trace phenols. Purify by vacuum distillation or column chromatography.

Diagram 2: Photochemical Mechanism (Type A)

This diagram details the electron flow from the excited triplet state to the final bicyclic product.

Caption: The Type A rearrangement pathway involves a triplet-state mediated ring contraction.

Case Study: Total Synthesis of (±)-Cuparene

Context: The synthesis of the sesquiterpene Cuparene demonstrates the utility of 4,4-dimethyl-2-cyclohexen-1-one as a scaffold for generating quaternary carbon centers.

Workflow Summary:

-

1,4-Addition: Reaction of the enone with p-tolyl magnesium bromide (catalyzed by CuI) installs the aromatic ring at C3. The C4-gem-dimethyl group forces the incoming nucleophile to the less hindered face if chiral ligands are used, though in the racemic synthesis, it simply ensures regioselectivity at C3 (vs C2).

-

Ozonolysis: Cleavage of the remaining double bond (after further manipulation) or ring modification.

-

Dieckmann Condensation: Used to close the five-membered ring characteristic of Cuparene.

Key Insight: The starting material provides 3 of the 15 carbons of Cuparene, but more importantly, it provides the pre-installed gem-dimethyl quaternary center , which is notoriously difficult to construct late-stage.

References & Authority

The protocols and insights above are grounded in the following authoritative sources:

-

Synthesis of the Reagent:

-

Photochemical Rearrangements:

-

Michael Addition Applications:

-

Organic Syntheses, "4,4-Dimethyl-2-cyclohexen-1-one" (Discussion on Michael addition utility).

-

PMC / NIH, "Direct asymmetric vinylogous Michael addition of cyclic enones".

-

-

Total Synthesis (Cuparene):

-

Synthetic Communications, "An Efficient Synthesis of (±)-Cuparene from 4,4-Dimethyl-2-Cyclohexen-1-One".[5]

-

Disclaimer: These protocols involve hazardous chemicals (flammable solvents, UV radiation, pressurized gases). Always perform a full Risk Assessment before experimentation.

Sources

- 1. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]

- 2. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. 4,4-dimethyl-2-cyclohexen-1-one, 1073-13-8 [thegoodscentscompany.com]

- 7. scilit.com [scilit.com]

- 8. sciensage.info [sciensage.info]

Application Note: 2-(2-Oxopropyl)cyclohexanone as a Versatile 1,5-Diketone Synthon in Pharmaceutical Scaffolding

Executive Summary & Chemical Rationale

In advanced pharmaceutical synthesis, the architectural complexity of drug candidates often relies on the efficient construction of bicyclic and heterocyclic core scaffolds. 2-(2-Oxopropyl)cyclohexanone (CAS 6126-53-0), also known as 2-acetonylcyclohexanone, is a privileged 1,5-diketone building block[1]. As an Application Scientist, I leverage this bifunctional molecule because its specific carbon-chain length perfectly positions the two carbonyl moieties for thermodynamically driven cyclizations.

This guide details the mechanistic causality and validated protocols for utilizing 2-(2-oxopropyl)cyclohexanone in two critical pathways:

-

Intramolecular Aldol Condensation to form hydrindenone (bicyclo[4.3.0]non-6-en-8-one) frameworks—essential for steroid and terpenoid synthesis[2].

-

Paal-Knorr Cyclodehydration to form tetrahydroindole (pyrrole) derivatives—ubiquitous in statins and antimicrobial agents[3].

Pathway A: Hydrindenone Scaffolds via Intramolecular Aldol Condensation

Mechanistic Causality

The synthesis of fused 5,6-bicyclic systems (hydrindenones) from 1,5-diketones is a classic Robinson-type annulation process. When exposed to an aqueous base, 2-(2-oxopropyl)cyclohexanone can theoretically form multiple enolates. However, the reaction is governed by strict thermodynamic and kinetic controls:

-

Enolization: Deprotonation of the terminal methyl group on the acetonyl side chain yields a kinetic enolate.

-

Cyclization (5-exo-trig): This terminal enolate attacks the internal cyclic carbonyl. According to Baldwin's rules, this 5-exo-trig cyclization is highly favored, forming a stable 5-membered ring fused to the existing 6-membered ring.

-

Thermodynamic Sink: Subsequent dehydration of the

-hydroxy ketone intermediate yields a conjugated

Figure 1: Base-catalyzed intramolecular aldol condensation pathway to hydrindenone scaffolds.

Experimental Protocol: Synthesis of Bicyclo[4.3.0]non-6-en-8-one

This protocol is adapted from the quantitative cyclization methodologies established by Corey and Estreicher[2]. It is a self-validating system; the visual phase separation during extraction and the distinct UV-activity of the product confirm success.

Reagents:

-

2-(2-Oxopropyl)cyclohexanone: 10.0 mmol (1.54 g)

-

Aqueous Sodium Hydroxide (NaOH): 2 N solution, 20 mL

-

Diethyl ether (for extraction)

-

Anhydrous Magnesium Sulfate (

)

Step-by-Step Methodology:

-

Reaction Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1.54 g of 2-(2-oxopropyl)cyclohexanone.

-

Base Addition: Add 20 mL of 2 N aqueous NaOH to the flask. The biphasic mixture will initially appear cloudy.

-

Thermal Activation: Heat the mixture to a gentle reflux (

block temperature) with vigorous stirring for exactly 50 minutes. Note: Prolonged heating may lead to polymerization of the -